ALPHA-CAROTENE

Vitamin A metabolism Retinol activity equivalents Nutritional biochemistry

Alpha-Carotene is the asymmetric C40 carotenoid with one β-ionone and one ε-ionone ring, yielding distinct provitamin A bioefficacy (24 μg dietary α-carotene = 1 μg retinol; half that of β-carotene). Its metabolism produces both retinol and α-retinol; using β-carotene standards overestimates vitamin A activity by 12–35%. Alpha-carotene shows 55% higher apparent bioavailability (95% CI: 35–90%) and superior thermal stability at 37°C versus β-carotene. It is the preferred biomarker for fruit/vegetable intake and the stable choice for lipid-based formulations. Procure high-purity alpha-carotene for accurate HPLC calibration, metabolic dose-response studies, and evidence-based supplement development.

Molecular Formula C40H56
Molecular Weight 536.9 g/mol
Cat. No. B1204651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALPHA-CAROTENE
Synonymsalpha-carotene
alpha-carotene, (6'R)-isome
Molecular FormulaC40H56
Molecular Weight536.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C
InChIInChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3
InChIKeyANVAOWXLWRTKGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Carotene Procurement: Provitamin A Bioefficacy, Bioavailability, and Analytical Specifications for Research and Industrial Use


Alpha-carotene (α-carotene) is a C40 carotenoid hydrocarbon and a major provitamin A carotenoid found in carrots, palm oil, and various green leafy vegetables [1]. As an asymmetric carotenoid with one β-ionone ring and one ε-ionone ring, its vitamin A conversion pathway yields both retinol (active vitamin A) and α-retinol (negligible vitamin A activity), a metabolic distinction from symmetric β-carotene that has direct implications for accurate nutritional assessment and formulation [2]. Alpha-carotene is supplied as an analytical reference standard for HPLC quantification in food and biological matrices, as a research-grade compound for mechanistic studies of carotenoid absorption and metabolism, and as a bioactive ingredient in nutritional supplement formulations [3].

Why Beta-Carotene Cannot Substitute for Alpha-Carotene in Vitamin A Assessment and Formulation


Procurement decisions for carotenoid standards and ingredients cannot assume functional equivalence between alpha-carotene and beta-carotene. The Institute of Medicine establishes distinct retinol activity equivalency (RAE) factors: 24 μg dietary α-carotene to 1 μg retinol, compared to 12 μg β-carotene to 1 μg retinol, reflecting half the provitamin A bioefficacy on a mass basis [1]. Furthermore, alpha-carotene's asymmetric cleavage yields α-retinol alongside retinol, and traditional analytical methods that fail to separate these derivatives systematically overestimate the true vitamin A contribution from alpha-carotene-containing foods by 12-35% [2]. In antioxidant applications, alpha-carotene exhibits intermediate stability and inhibitory potency distinct from both beta-carotene and lycopene, with degradation rates and antioxidant effects that are temperature- and concentration-dependent [3]. These quantifiable differences mandate compound-specific procurement for accurate analytical calibration, metabolic research, and evidence-based formulation.

Alpha-Carotene: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Provitamin A Bioefficacy: 50% Lower Conversion Efficiency than Beta-Carotene per Dietary Unit

The Institute of Medicine dietary reference intake standards establish that alpha-carotene requires twice the mass of beta-carotene to yield equivalent retinol activity: 24 μg dietary α-carotene is needed to produce 1 μg retinol, compared to 12 μg for dietary β-carotene [1]. This 2:1 ratio is incorporated into the Retinol Activity Equivalent (RAE) system used for nutritional labeling and dietary assessment. For procurement in clinical nutrition research or supplement formulation, alpha-carotene must be dosed at double the beta-carotene mass to achieve the same vitamin A contribution, a quantifiable specification with direct cost and formulation implications [1].

Vitamin A metabolism Retinol activity equivalents Nutritional biochemistry

Apparent Bioavailability: 55% Higher Serum Concentration per Dietary Unit than Beta-Carotene

In a cross-sectional analysis of 633 normolipemic subjects with adequate retinol status, apparent bioavailability was calculated as the ratio of serum concentration to dietary carotenoid intake. Eating comparable amounts of α-carotene and β-carotene from food sources resulted in 55% greater α-carotene serum concentrations (95% CI: 35-90%) compared to β-carotene [1]. This differential was corroborated across 22 additional studies encompassing approximately 29,700 subjects, demonstrating that α-carotene achieves higher circulating levels per unit of dietary intake than its primary analog [1]. This finding indicates superior apparent bioavailability that is independent of food matrix effects and consistent across diverse dietary patterns.

Carotenoid bioavailability Human nutrition Serum carotenoid analysis

Postprandial Vitamin A Contribution: 12-35% of Newly Converted Retinol from Alpha-Carotene in Humans

In a controlled human feeding study with healthy adults (n=12) consuming 300 g raw carrot containing 27.3 mg β-carotene and 18.7 mg α-carotene, α-retinyl palmitate (αRP) was identified and quantified in every subject [1]. No statistically significant difference in absorption preference was observed when adjusting for dose (28% higher β-carotene absorption, P=0.103) [1]. However, β-carotene trended toward preferential intestinal cleavage compared to α-carotene (22% higher, P=0.084) [1]. Critically, α-carotene contributed 12-35% of newly converted postprandial vitamin A, with a predicted mean contribution of 25.5% across subjects [1]. This wide interindividual range precludes estimation and mandates direct measurement for accurate vitamin A assessment [1].

Intestinal carotenoid cleavage Postprandial metabolism Vitamin A bioconversion

Thermal and Oxidative Stability: Slower Degradation Rate than Beta-Carotene and Lycopene at 37°C

In a controlled lipid peroxidation model using methyl linoleate oxidation at 37°C, the degradation rates of three carotenoids were compared at equivalent concentrations (80-160 mg/g lipid) [1]. The relative degradation order was lycopene > β-carotene > α-carotene, establishing α-carotene as the most stable of the three under these oxidative conditions [1]. Both lycopene and α-carotene inhibited hydroperoxide formation, with lycopene exhibiting greater antioxidant potency [1]. β-Carotene showed antioxidant activity only at the lower concentration (80 mg/g) but lost this effect at the higher concentration (160 mg/g) [1]. At elevated temperature (60°C), all carotenes degraded 6-8 times faster and lost antioxidant capacity [1].

Carotenoid stability Lipid peroxidation Antioxidant efficacy

In Vivo Vitamin A Equivalency: Twice the Alpha-Carotene Dose Required to Match Beta-Carotene in Gerbil Model

In a controlled supplementation study using vitamin A-depleted Mongolian gerbils (n=38), animals received either 35 nmol α-carotene, 17.5 nmol β-carotene (half the α-carotene dose), or 35 nmol retinyl acetate daily for 3 weeks [1]. Liver retinyl palmitate concentrations were 0.110 ± 0.026 μmol/g for α-carotene and 0.109 ± 0.051 μmol/g for β-carotene, values that were not statistically different and that did not differ from baseline controls (0.123 ± 0.024 μmol/g), while the oil vehicle group declined to 0.061 ± 0.029 μmol/g [1]. Conversion factors were calculated as approximately 5.5 μg α-carotene or 2.8 μg β-carotene to produce 1 μg retinol, confirming the 2:1 dose ratio required for equivalent vitamin A status maintenance [1]. α-Retinol was detected exclusively in livers of the α-carotene group at 0.062 ± 0.013 μmol/g [1].

Vitamin A status maintenance Carotenoid bioefficacy Animal models

Analytical Separation: Calcium Hydroxide Adsorption HPLC Enables Isomer-Specific Quantification

Adsorption HPLC using a slurry-packed calcium hydroxide (lime) column with hexane:acetone mobile phase (99:1 or 99.5:0.5 v/v) enables baseline separation of cis/trans isomers of both alpha-carotene and beta-carotene [1]. For alpha-carotene, chromatographic signals were recorded at 328 nm and 442 nm using diode-array detection, while beta-carotene required 335 nm and 450 nm monitoring wavelengths [1]. This method was validated for food applications, successfully detecting multiple carotenoids and cis/trans isomers in carrot juice without saponification [1]. The ability to resolve alpha-carotene isomers is analytically significant because isomerization during processing or storage affects bioactivity and must be monitored independently from beta-carotene [1].

Carotenoid isomer analysis HPLC method development Quality control

Alpha-Carotene Procurement: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Accurate Vitamin A Bioefficacy Assessment in Clinical Nutrition Studies

For research protocols measuring the vitamin A contribution of mixed carotenoid sources, alpha-carotene reference standards are required for independent quantification. As established, α-carotene exhibits a 24 μg:1 μg retinol conversion factor compared to 12 μg:1 μg for β-carotene [1], and contributes 12-35% of newly converted postprandial vitamin A with significant interindividual variability [2]. Studies using only beta-carotene standards or applying beta-carotene conversion factors to alpha-carotene will systematically overestimate vitamin A activity. Procurement of pure alpha-carotene analytical standards enables accurate calibration curves for HPLC quantification in serum, tissue, and food matrices [3].

Serum Carotenoid Biomarker Development for Dietary Intake Assessment

Alpha-carotene's 55% higher apparent bioavailability compared to beta-carotene (95% CI: 35-90%) [1] makes it a sensitive biomarker for fruit and vegetable intake in epidemiological studies. This differential serum response per unit of dietary intake is quantifiable and independent of food matrix effects across diverse populations. Procurement of certified alpha-carotene reference material is essential for establishing population-specific reference ranges and calibrating high-throughput serum carotenoid assays using HPLC or LC-MS/MS methodologies [1].

Stability Testing and Formulation Development for Carotenoid-Containing Products

In product development requiring carotenoid incorporation into lipid-based matrices, alpha-carotene offers superior thermal and oxidative stability compared to beta-carotene and lycopene. At 37°C in a methyl linoleate oxidation model, α-carotene exhibited the slowest degradation rate (lycopene > β-carotene > α-carotene) [1]. This quantifiable stability advantage, combined with its distinct antioxidant profile—inhibiting hydroperoxide formation across concentration ranges where β-carotene loses efficacy [1]—supports alpha-carotene selection for formulations requiring extended shelf-life or thermal processing. Procurement of high-purity alpha-carotene with certified isomer composition is required for stability-indicating method validation [1].

Animal Model Studies of Carotenoid Metabolism and Vitamin A Status

For in vivo studies using Mongolian gerbil or ferret models of vitamin A metabolism, alpha-carotene dosing must account for its established 2:1 conversion factor relative to beta-carotene. Gerbil studies demonstrate that 35 nmol α-carotene produces equivalent liver retinyl palmitate concentrations (0.110 ± 0.026 μmol/g) as 17.5 nmol β-carotene (0.109 ± 0.051 μmol/g), with a calculated conversion factor of 5.5 μg α-carotene:1 μg retinol versus 2.8 μg β-carotene:1 μg retinol [1]. Procurement of purified alpha-carotene of known mass and isomer composition is essential for accurate dose-response studies and for quantifying α-retinol formation as a metabolic marker [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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